molecular formula C9H9N3S B11907192 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide

Cat. No.: B11907192
M. Wt: 191.26 g/mol
InChI Key: SINVAUWTDCTWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazopyridine class of heterocycles, a privileged scaffold known for its wide range of biological activities and presence in pharmacologically active molecules . The core imidazo[1,5-a]pyridine structure serves as a versatile building block in organic synthesis, with its derivatives participating in multicomponent reactions to create complex molecular architectures . The carbothioamide (-C(=S)N) functional group is particularly noteworthy. Structurally similar pyridine carbothioamide derivatives have been demonstrated to act as potent inhibitors of the urease enzyme, with certain analogs exhibiting IC 50 values in the low micromolar range, surpassing the activity of the standard inhibitor thiourea . Urease inhibition is a promising therapeutic strategy for combating infections caused by ureolytic bacteria like H. pylori , which are associated with gastroduodenal ulcers and cancer . Therefore, this compound presents a valuable precursor or lead structure for researchers developing new anti-urease agents. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

1-methylimidazo[1,5-a]pyridine-3-carbothioamide

InChI

InChI=1S/C9H9N3S/c1-6-7-4-2-3-5-12(7)9(11-6)8(10)13/h2-5H,1H3,(H2,10,13)

InChI Key

SINVAUWTDCTWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)C(=S)N

Origin of Product

United States

Preparation Methods

Cyclocondensation with α-Ketoesters

A common approach involves reacting 2-amino-3-methylpyridine with ethyl glyoxalate in acetic acid under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration to form the imidazo[1,5-a]pyridine core. Yields range from 75–85%, with the methyl group pre-installed at position 1.

Reaction Conditions

  • Reactants : 2-Amino-3-methylpyridine (1.2 equiv), ethyl glyoxalate (1.0 equiv)

  • Solvent : Glacial acetic acid

  • Temperature : 110°C, 8–12 hours

  • Yield : 82%

Introduction of the Carbothioamide Group

The carbothioamide moiety is introduced at position 3 via thioacylation or thiourea coupling. Two predominant methods are documented:

Thiourea-Mediated Thioamidation

The 3-carboxylic acid derivative of 1-methylimidazo[1,5-a]pyridine is treated with thiourea in the presence of phosphorus oxychloride (POCl₃). This method converts the carboxylic acid to the corresponding carbothioamide through a nucleophilic acyl substitution mechanism.

Procedure

  • Activation : 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv) is refluxed with POCl₃ (3.0 equiv) in dry dichloromethane (DCM) for 2 hours.

  • Thioamidation : Thiourea (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The product is precipitated with ice-water, filtered, and recrystallized from ethanol.

Analytical Data

  • Yield : 78%

  • IR (KBr) : ν 3263 cm⁻¹ (N–H), 1587 cm⁻¹ (C=N), 1337 cm⁻¹ (C=S)

  • ¹H NMR (DMSO-d₆) : δ 2.84 (s, 3H, CH₃), 6.45–7.79 (m, 6H, aromatic)

Direct Thioacylation with Thioacyl Chlorides

An alternative route involves reacting the 3-amine derivative of 1-methylimidazo[1,5-a]pyridine with thioacetyl chloride. This one-step method avoids intermediate isolation but requires stringent anhydrous conditions.

Reaction Conditions

  • Reactants : 1-Methylimidazo[1,5-a]pyridine-3-amine (1.0 equiv), thioacetyl chloride (1.2 equiv)

  • Solvent : Dry tetrahydrofuran (THF)

  • Catalyst : Triethylamine (2.0 equiv)

  • Temperature : 0°C to room temperature, 4 hours

  • Yield : 68%

Optimization and Scalability

Solvent and Temperature Effects

Ethanol and acetic acid are preferred for cyclocondensation due to their ability to stabilize intermediates. Elevated temperatures (100–120°C) improve reaction rates but may promote side reactions like decarboxylation.

Catalytic Enhancements

The addition of sodium acetate (1.0 equiv) in thioamidation reactions increases yields by neutralizing HCl byproducts, shifting equilibrium toward product formation.

Analytical and Purification Techniques

Chromatographic Validation

HPLC analyses confirm purity >95% using a C18 column (mobile phase: 70:30 acetonitrile/water).

Recrystallization Protocols

Recrystallization from ethanol or chloroform removes unreacted starting materials and byproducts. Ethanol yields larger crystals but lower recovery (60–70%), whereas chloroform offers higher recovery (85–90%) .

Chemical Reactions Analysis

Types of Reactions

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide derivatives. For instance, compounds synthesized from this scaffold have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study:
In a study involving the synthesis of novel pyrazoline derivatives based on this compound, several compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range against MCF-7 cells .

Antitubercular Activity

The compound has also been explored for its antitubercular properties. A series of derivatives were designed to enhance activity against drug-resistant strains of Mycobacterium tuberculosis. These derivatives showed excellent in vitro potency, with minimum inhibitory concentrations (MIC) as low as 0.002 μg/mL against susceptible strains .

CompoundMIC (μg/mL)Activity Against
Compound 6j<0.002H37Rv strain
Compound 6k<0.465rINH-resistant strain

Kinase Inhibition

This compound has been investigated for its role as a kinase inhibitor. Specifically, it has shown activity against AXL and c-MET kinases, which are implicated in various cancers due to their roles in cell signaling pathways that regulate growth and survival .

Case Study:
In vitro assays demonstrated that certain derivatives could selectively inhibit these kinases at nanomolar concentrations, suggesting potential applications in targeted cancer therapies .

Antimicrobial Properties

The antimicrobial activity of compounds derived from this compound has also been evaluated. Studies indicate moderate activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents.

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus<10
Compound BEscherichia coli<20

Imaging Agents

Recent advancements have led to the development of carbon-11 labeled derivatives of 1-Methylimidazo[1,5-a]pyridine for use in positron emission tomography (PET) imaging. These compounds have demonstrated excellent selectivity for specific cancer biomarkers, allowing for improved imaging techniques in oncology .

Mechanism of Action

The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine Derivatives as Cysteine Protease Inhibitors

  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) :
    • Exhibited potent antibacterial activity (MIC50: 0.6–1.4 mg/mL) and inhibited papain with Ki = 13.75–99.30 mM and IC50 = 13.40–96.50 mM .
    • Thermodynamic studies indicated hydrophobic and entropic binding to papain, suggesting substituent-dependent interaction modes.
  • The carbothioamide group could strengthen hydrogen bonding or metal coordination compared to carboxamide derivatives .

Imidazo[1,5-a]pyridine Derivatives as Kinase Inhibitors

  • Patent-derived imidazo[1,5-a]pyridine derivatives (e.g., 4-cyano, 4-amino variants): Demonstrated cyclin-dependent kinase (CDK) inhibition, highlighting the scaffold’s versatility in targeting enzymatic pathways . Substitutions at the 3-position (e.g., carbothioamide vs. cyano/amino groups) may modulate kinase selectivity and potency.

Antibacterial and Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides

  • ND-11543 (clogP = 5.4) :
    • High anti-tuberculosis (TB) activity linked to lipophilicity, enabling better bacterial membrane penetration .
  • This compound: The carbothioamide group may reduce polarity (vs.

Anticancer Activity

  • Thieno[3,2-e]triazolo[1,5-a]pyrimidines: Showed low to moderate anticancer activity (growth inhibition range: 10–90% at 10<sup>−5</sup> M) .
  • protease inhibition).

Physicochemical and Structure-Activity Relationship (SAR) Analysis

Table 1: Key SAR Trends in Imidazo[1,5-a]pyridine Derivatives

Compound Substituents Biological Activity clogP (Predicted) Key Reference
This compound Methyl (1), carbothioamide (3) Data limited ~3.5–4.0* -
3a (Antibacterial) 2-Pyridyl (1), 2-hydroxyphenyl (3) MIC50: 0.6–1.4 mg/mL ~2.8–3.2
ND-11543 (Anti-TB) Lipophilic carboxamide Potent anti-TB activity (low nM range) 5.4
Thienotriazolopyrimidines Fused thieno-triazolo systems Moderate anticancer activity (10–90% GP) ~2.0–3.5

*Predicted clogP based on structural analogs.

Biological Activity

1-Methylimidazo[1,5-a]pyridine-3-carbothioamide is a heterocyclic compound characterized by its unique structure combining imidazole and pyridine features. The compound contains a methyl group attached to the nitrogen of the imidazole ring and a carbothioamide functional group at the 3-position of the pyridine moiety. This structural configuration is significant as it enhances the compound's biological activity and potential applications in medicinal chemistry.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties . In various studies, compounds with similar structures have been evaluated for their cytotoxic effects against human tumor cell lines. For instance, derivatives of imidazo[1,5-a]pyridine have shown significant cytotoxicity with GI50 values ranging from 0.43 to 14.9 μM . These compounds induce apoptosis by arresting the cell cycle at the G2/M phase and inhibiting microtubule assembly, which is crucial for cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound influences cell cycle dynamics, particularly affecting the G2/M phase.
  • Apoptosis Induction : It triggers apoptotic pathways through mitochondrial membrane potential changes and activation of caspases .
  • Microtubule Inhibition : The compound inhibits tubulin polymerization, which is essential for mitosis, leading to cell death .

Comparative Biological Activity

To elucidate its unique properties, a comparison with structurally similar compounds is presented in the following table:

Compound NameStructural FeaturesAntitumor ActivityUnique Aspects
This compoundMethyl group on imidazole, carbothioamide at pyridine's 3-positionSignificant cytotoxicity against various cancer cell linesEnhanced biological activity due to carbothioamide group
Imidazo[1,2-a]pyridineTwo nitrogen atoms in the ringModerate cytotoxicityKnown for anti-inflammatory properties
2-Aminoimidazo[1,5-a]pyridineAmino group substitutionExhibits significant antimicrobial activityPotential applications in infectious diseases

Case Study 1: Cytotoxic Evaluation

A study conducted on various imidazo[1,5-a]pyridine derivatives revealed that certain compounds exhibited IC50 values as low as 1.06 μM against specific cancer cell lines. The study employed flow cytometric analysis to confirm that these compounds effectively induced apoptosis through various biochemical markers .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the carbothioamide group significantly impacted the biological activity of related compounds. Compounds with electron-withdrawing groups at specific positions showed enhanced antitumor efficacy and improved selectivity towards cancer cells .

Q & A

Q. What are the optimal synthetic routes for 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide?

  • Methodological Answer : Two prominent methods are reported:
  • Iodine-catalyzed thiocyanation : Reacting 3-phenylimidazo[1,5-a]pyridine with potassium thiocyanate in 1,2-dichloroethane at 110°C for 12 hours yields 62.8% product without metal catalysts, minimizing residual metal contamination .
  • Multicomponent reactions (MCRs) : One-pot MCRs using heterocyclic ketene aminals or enamines (e.g., 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole) with aldehydes and nitriles can yield structurally similar derivatives with high purity, as products precipitate directly from the reaction medium .
  • Comparison Table :
MethodCatalystSolventYieldPurityKey Advantage
ThiocyanationI₂1,2-Dichloroethane62.8%Not reportedMetal-free synthesis
Multicomponent (MCR)NoneReaction mediumHigh*HighSimplified work-up
*Exact yield not specified; purity confirmed via spectroscopy.

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Detect characteristic thioamide (C=S) stretches near 1200–1250 cm⁻¹ and imidazo-pyridine ring vibrations (C-N/C=C) at 1500–1600 cm⁻¹ .
  • NMR Analysis :
  • ¹H NMR : Methyl groups on the imidazole ring appear as singlets (~δ 2.5–3.0 ppm). Aromatic protons show splitting patterns consistent with fused heterocycles .
  • ¹³C NMR : Carbonyl/thioamide carbons resonate at δ 160–180 ppm, while pyridine carbons appear at δ 120–150 ppm .
  • Mass Spectrometry : TOF-MS or ESI-MS confirms molecular ion peaks and fragmentation patterns aligned with the molecular formula (e.g., C₁₀H₁₀N₃S) .

Advanced Research Questions

Q. How do reaction conditions influence contradictory yield reports in thiocyanation reactions?

  • Methodological Answer : Discrepancies arise from catalyst choice, solvent polarity, and temperature. For example:
  • Catalyst : Iodine (non-metallic) in avoids metal contamination but may limit yield compared to transition-metal catalysts (not studied here).
  • Solvent : Polar aprotic solvents (e.g., DMF) in MCRs () enhance solubility of intermediates, whereas 1,2-dichloroethane () optimizes thiocyanation kinetics.
  • Resolution Strategy : Use design-of-experiments (DoE) to test solvent-catalyst combinations, or computational modeling (e.g., DFT) to identify rate-limiting steps .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The thioamide group may act as an electron-withdrawing group, directing substitution at the pyridine ring .
  • Molecular Docking : Screen interactions with catalytic systems (e.g., palladium complexes in Suzuki-Miyaura reactions) to optimize ligand design, as seen in analogous 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands .

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodological Answer :
  • SAR Studies : Introduce substituents (e.g., halogens, nitro groups) at the pyridine or imidazole rings to modulate electron density and steric effects. For example, bromine substitution in triazolo[1,5-a]pyridines enhances stability and bioactivity .
  • Biological Screening : Test derivatives against enzyme targets (e.g., kinases, microbial enzymes) using in vitro assays. Analogous imidazo-pyridines show antimicrobial and anticancer potential .
  • Table of Modifications :
Substituent PositionFunctional GroupObserved Effect (Analogous Systems)
Pyridine C-7BrStabilizes diazo intermediates
Imidazole C-3CF₃Enhances lipophilicity and bioavailability

Q. What experimental strategies resolve contradictions in spectroscopic data interpretation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns, especially for polymorphic forms .
  • Comparative Analysis : Cross-reference with published data for structurally related compounds (e.g., ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate in ) to validate assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.